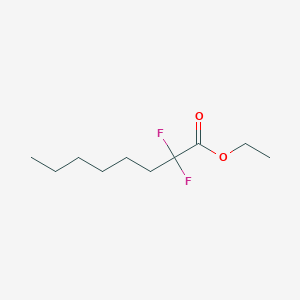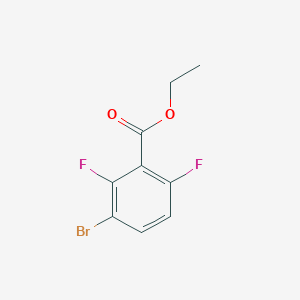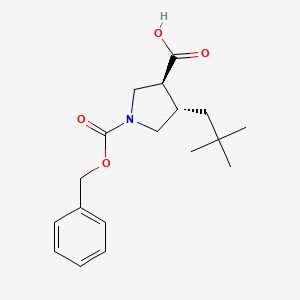![molecular formula C13H15F3N2O2 B2851411 Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2379918-60-0](/img/structure/B2851411.png)
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a dihydropyrrolo[2,3-b]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced via tert-butyl esters or tert-butyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl 3-fluoro-5-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.
属性
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-12(2,3)20-11(19)18-5-4-8-6-9(13(14,15)16)7-17-10(8)18/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAYPTVTUSOZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B2851328.png)
![N-(2-chloro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2851333.png)
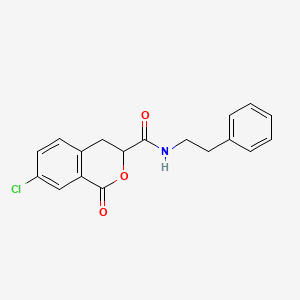
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2851336.png)
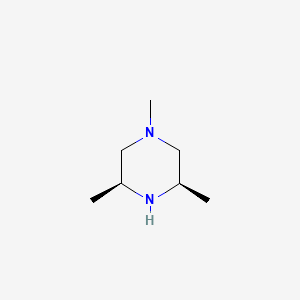
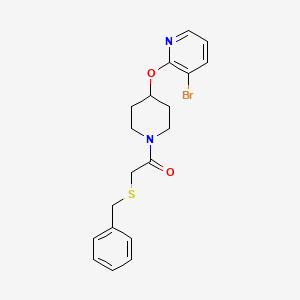
![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
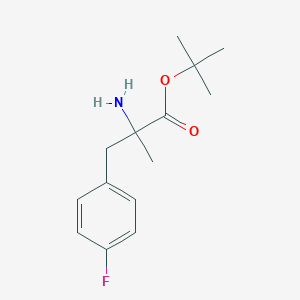
![2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2851348.png)
